molecular formula C6H11ClO3S B1319417 (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride CAS No. 264608-29-9

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

Cat. No. B1319417
M. Wt: 198.67 g/mol
InChI Key: AFFJSWVSULCYLG-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for “(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is 1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” are not available, it’s known that this compound can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a solid substance . It has a molecular weight of 198.67 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Catalytic Systems

A study highlighted the use of copper methanesulfonate–acetic acid as a novel catalytic system for tetrahydropyranylation of alcohols and phenols, demonstrating its efficacy in producing tetrahydropyranyl ethers from 3,4-dihydro-2H-pyran (Wang, Song, Gong, & Jiang, 2007).

Synthesis of Amino Acids and Diamides

Research in 2015 explored the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, leading to the formation of various diamides (Agekyan & Mkryan, 2015).

Ionic Liquids and Catalysis

The use of new ionic liquids, such as sulfonic acid functionalized pyridinium chloride, was reported for synthesizing tetrahydrobenzo[b]pyran derivatives, showcasing its application in solvent-free conditions (Zolfigol et al., 2015).

Synthesis of Carbazoles

The synthesis of 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline was examined, contributing to the understanding of cyclic compound formation (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Electrochemical Properties

A study on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid demonstrated the electrochemical properties of this system, significant for applications in energy storage (Su, Winnick, & Kohl, 2001).

Synthesis of DNA Enzymes

Research focused on the solvolytic reaction of methanesulfonyl chloride with YCl for the synthesis of RNA-cleaving DNA enzymes, highlighting its role in biochemical applications (Choi, Han, Lee, Suh, & Choi, 2000).

Polymer Synthesis

The synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol were investigated, with potential applications in drug delivery systems (Abdelaal & Abbas, 1996).

Safety And Hazards

“(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is classified as dangerous and harmful if swallowed . It causes severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

oxan-4-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJSWVSULCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592976
Record name (Oxan-4-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

CAS RN

264608-29-9
Record name (Oxan-4-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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